molecular formula C13H13N3O3 B018474 Benzoyl-L-histidine CAS No. 19785-88-7

Benzoyl-L-histidine

Cat. No. B018474
CAS RN: 19785-88-7
M. Wt: 259.26 g/mol
InChI Key: AUDPUFBIVWMAED-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl-L-histidine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in several biochemical processes in the human body. Benzoyl-L-histidine has been shown to possess several unique properties that make it an ideal candidate for use in various laboratory experiments.

Mechanism Of Action

The mechanism of action of Benzoyl-L-histidine is not fully understood. However, it is believed that this compound can modulate the immune response in the human body by interacting with specific receptors on immune cells. This interaction leads to the activation of various signaling pathways, which ultimately results in the modulation of the immune response.

Biochemical And Physiological Effects

Benzoyl-L-histidine has been shown to possess several biochemical and physiological effects. One of the most significant effects of this compound is its ability to modulate the immune response in the human body. Additionally, Benzoyl-L-histidine has been shown to possess antioxidant properties, which means that it can protect cells from oxidative damage. This property makes it an ideal candidate for use in the treatment of various oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Benzoyl-L-histidine in laboratory experiments is its ability to modulate the immune response in the human body. This property makes it an ideal candidate for use in various immunology-related experiments. Additionally, Benzoyl-L-histidine is relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of using Benzoyl-L-histidine in laboratory experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research involving Benzoyl-L-histidine. One of the most significant directions is the use of this compound in the treatment of various autoimmune diseases. Additionally, research can be conducted to investigate the potential use of Benzoyl-L-histidine in the treatment of various oxidative stress-related diseases. Furthermore, research can be conducted to investigate the mechanism of action of this compound fully. This research can help to identify new potential applications of Benzoyl-L-histidine in various scientific research fields.
Conclusion:
Benzoyl-L-histidine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound possesses several unique properties that make it an ideal candidate for use in laboratory experiments. Benzoyl-L-histidine has been shown to possess immunomodulatory and antioxidant properties, which make it an ideal candidate for use in the treatment of various autoimmune and oxidative stress-related diseases. Additionally, research can be conducted to investigate the potential use of this compound in other scientific research fields.

Synthesis Methods

Benzoyl-L-histidine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of benzoyl chloride with L-histidine in the presence of a base catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as carboxypeptidase A and B to catalyze the reaction between benzoyl chloride and L-histidine.

Scientific Research Applications

Benzoyl-L-histidine has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of immunology. Benzoyl-L-histidine has been shown to possess immunomodulatory properties, which means that it can modulate the immune response in the human body. This property makes it an ideal candidate for use in the treatment of various autoimmune diseases.

properties

IUPAC Name

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPUFBIVWMAED-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941574
Record name N-[Hydroxy(phenyl)methylidene]histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl-L-histidine

CAS RN

5354-94-9, 19785-88-7
Record name N-Benzoyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5354-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(phenyl)methylidene]histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-benzoyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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